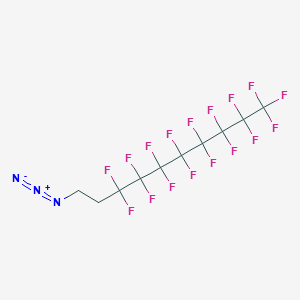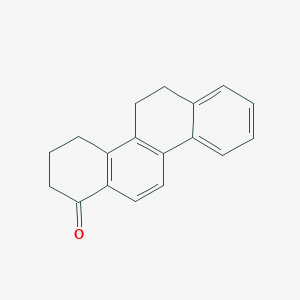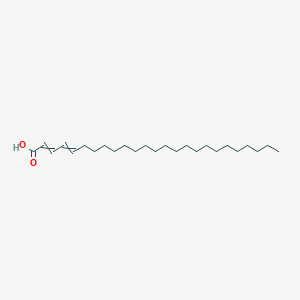![molecular formula C22H26O2S2 B14292958 Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate CAS No. 113337-26-1](/img/structure/B14292958.png)
Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. One common method involves the reaction of 2,2-bis(phenylsulfanyl)propane with ethyl pent-4-enoate under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
化学反応の分析
Types of Reactions
Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
科学的研究の応用
Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or alteration of protein conformation.
類似化合物との比較
Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate can be compared with other similar compounds, such as:
2,2-bis(phenylsulfanyl)propane: Lacks the ethyl pent-4-enoate moiety, making it less versatile in certain applications.
Ethyl 2-[2,2-bis(methylsulfanyl)propyl]pent-4-enoate: Contains methylsulfanyl groups instead of phenylsulfanyl groups, which can affect its reactivity and interactions.
Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]but-4-enoate: Has a shorter aliphatic chain, which can influence its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of properties and reactivity patterns.
特性
CAS番号 |
113337-26-1 |
|---|---|
分子式 |
C22H26O2S2 |
分子量 |
386.6 g/mol |
IUPAC名 |
ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate |
InChI |
InChI=1S/C22H26O2S2/c1-4-12-18(21(23)24-5-2)17-22(3,25-19-13-8-6-9-14-19)26-20-15-10-7-11-16-20/h4,6-11,13-16,18H,1,5,12,17H2,2-3H3 |
InChIキー |
NBKVFWWAJCFPKQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC=C)CC(C)(SC1=CC=CC=C1)SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


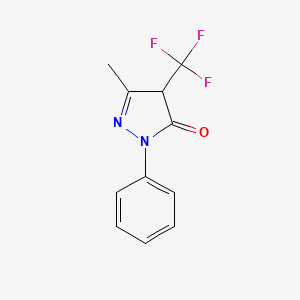
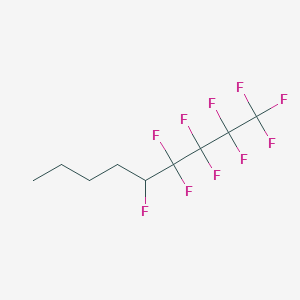
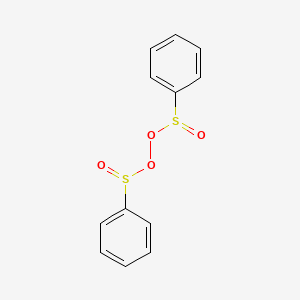
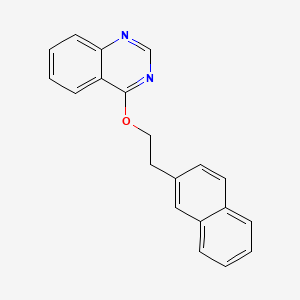
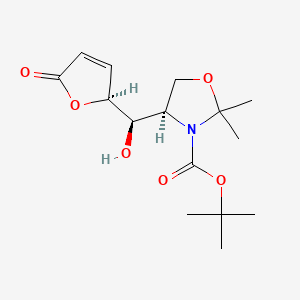
![Benzoic acid, 2-[1-(acetyloxy)-2,4-hexadiynyl]-6-hydroxy-, methyl ester](/img/structure/B14292901.png)
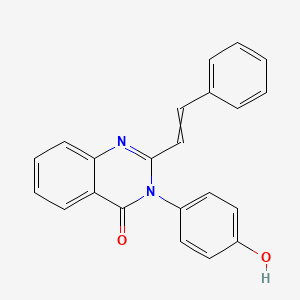
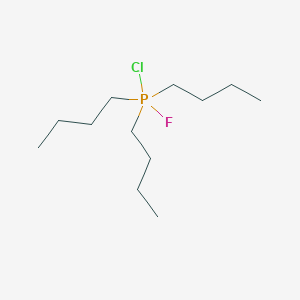
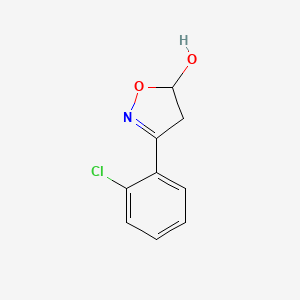
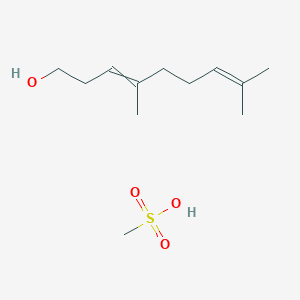
![9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B14292951.png)
